1-(prop-2-yn-1-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(prop-2-yn-1-yl)piperidin-4-ol is a chemical compound belonging to the piperidine family, characterized by a piperidine ring substituted with a propargyl group at the nitrogen atom and a hydroxyl group at the fourth carbon atom
Wirkmechanismus
Target of Action
The primary target of the compound 1-(prop-2-yn-1-yl)piperidin-4-ol is the chemokine receptor CCR5 . CCR5, a seven transmembrane G-protein coupled receptor, plays an essential role in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering the cell .
Result of Action
The molecular effect of this compound’s action is the blockade of the CCR5 receptor . This blockade prevents the entry of HIV-1 into the cell . The cellular effect is the potential prevention of HIV-1 infection .
Biochemische Analyse
Biochemical Properties
1-Propargylpiperidin-4-ol has been found to interact with various biomolecules. It has been reported that this compound has potential for the treatment of HIV . The compound has been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .
Cellular Effects
The cellular effects of 1-Propargylpiperidin-4-ol are primarily related to its antagonistic activities on the CCR5 chemokine receptor . This receptor is an essential co-receptor in the process of HIV-1 entry .
Molecular Mechanism
The molecular mechanism of 1-Propargylpiperidin-4-ol involves its interaction with the CCR5 receptor. It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(prop-2-yn-1-yl)piperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of piperidine with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(prop-2-yn-1-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Piperidin-4-one derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidines.
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic structure without the propargyl and hydroxyl groups.
Piperidin-4-ol: Lacks the propargyl group but contains the hydroxyl group.
Propargylamine: Contains the propargyl group but lacks the piperidine ring.
Uniqueness: 1-(prop-2-yn-1-yl)piperidin-4-ol is unique due to the presence of both the propargyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and potential therapeutic uses .
Eigenschaften
IUPAC Name |
1-prop-2-ynylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h1,8,10H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUZTHSDJADUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23003-05-6 |
Source
|
Record name | 1-(prop-2-yn-1-yl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.